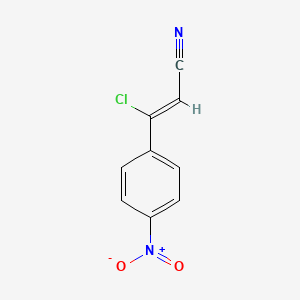

3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-chloro-3-(4-nitrophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-9(5-6-11)7-1-3-8(4-2-7)12(13)14/h1-5H/b9-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJDADFQYZTUAQ-UITAMQMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=CC#N)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=C/C#N)/Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 3 4 Nitrophenyl Prop 2 Enenitrile

Classical and Contemporary Synthetic Routes

The creation of 3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile (B1349893) is a prime example of the Knoevenagel condensation, a modification of the aldol (B89426) condensation. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.

Knoevenagel Condensation Approaches for the Chemical Compound

The Knoevenagel condensation serves as the foundational synthetic route to this compound. This reaction is a cornerstone in the synthesis of substituted olefins and is widely employed for its efficiency in forming C=C bonds. The reaction mechanism is initiated by a base, which abstracts a proton from the active methylene (B1212753) compound, creating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate subsequently undergoes dehydration to form the final α,β-unsaturated nitrile product. The versatility of the Knoevenagel condensation allows for various catalysts and reaction conditions, including environmentally benign approaches. rsc.org

Strategic Use of 4-Nitrobenzaldehyde (B150856) and Chloroacetonitrile as Precursors

The molecular structure of this compound logically dictates the choice of its precursors: 4-nitrobenzaldehyde and chloroacetonitrile.

4-Nitrobenzaldehyde : This aromatic aldehyde provides the 4-nitrophenyl group. The strongly electron-withdrawing nitro group (-NO₂) deactivates the aromatic ring but activates the aldehyde's carbonyl group, making it highly susceptible to nucleophilic attack. This enhanced electrophilicity is advantageous for the condensation reaction.

Chloroacetonitrile : This compound serves as the "active methylene" component, although it is more accurately an active methine. The protons on the α-carbon are rendered acidic by the powerful electron-withdrawing effects of both the adjacent nitrile (-C≡N) group and the chlorine atom. This acidity facilitates the deprotonation by a mild base, which is the crucial first step in the Knoevenagel condensation mechanism.

The strategic combination of these two reactants under basic conditions leads directly to the formation of the target compound.

Reaction Conditions and Catalytic Considerations

The success of the synthesis, including reaction rate and yield, is highly dependent on the chosen reaction conditions, particularly the base, solvent, and energy input method.

Base-Mediated Processes and Solvent Effects

The Knoevenagel condensation is typically catalyzed by a base. Weak organic bases are often preferred to prevent undesired side reactions, such as the self-condensation of the aldehyde. mtak.hu

Bases : Common catalysts for this type of transformation include organic amines like piperidine (B6355638) or their ammonium (B1175870) salts. banglajol.infojocpr.com Urea (B33335) has also been effectively utilized as an efficient and mild catalyst. banglajol.info The role of the base is to facilitate the formation of the enolate from chloroacetonitrile, which then initiates the condensation.

Solvent : The choice of solvent can significantly influence the reaction's outcome. While traditional organic solvents like ethanol, toluene, or tetrahydrofuran (B95107) (THF) are used, there is a growing trend towards greener alternatives. researchgate.netjocpr.comreddit.com Water-mediated and solvent-free (dry media) conditions have proven to be highly effective, often leading to improved yields and simpler work-up procedures. rsc.orgjocpr.comresearchgate.net

The following table summarizes typical conditions used for analogous Knoevenagel condensations.

| Catalyst | Solvent System | Temperature | Benefits |

| Piperidine | Ethanol | Reflux | Classical, well-established method |

| Urea | Solvent-free | Microwave | Green, rapid, high yield |

| Hydroxyapatite (B223615) | Solvent-free | Microwave | Heterogeneous catalyst, easy separation, high yield mdpi.com |

| SeO₂/ZrO₂ | Water / Solvent-free | Room Temp. | High efficiency, recyclable catalyst jocpr.com |

| Ammonium Acetate | Solvent-free | Microwave / Sonication | Fast, excellent yields, green method bhu.ac.in |

Advanced Synthetic Techniques (e.g., Microwave-Assisted Protocols)

Modern synthetic chemistry increasingly employs energy-efficient technologies like microwave irradiation to enhance reaction rates and yields. Microwave-assisted organic synthesis (MAOS) has been successfully applied to Knoevenagel condensations. mtak.hu

Under microwave irradiation, the reaction between an aldehyde and an active methylene compound can be completed in a matter of minutes, compared to several hours required for conventional heating methods. banglajol.infomdpi.com For instance, the microwave-assisted synthesis of the closely related 2-(4-nitrophenylmethylene)malononitrile from 4-nitrobenzaldehyde and malononitrile (B47326), using urea as a catalyst under solvent-free conditions, resulted in a 90% yield in just 3-4 minutes. banglajol.info Another study using a hydroxyapatite catalyst under microwave irradiation reported a 96% yield, whereas the same reaction under conventional heating in an oil bath yielded no more than 10%. mdpi.com These results highlight a significant non-thermal microwave effect that dramatically accelerates the reaction, making it a highly efficient and sustainable protocol. mdpi.com

Stereoselective Synthesis and Control of Isomeric Purity

The double bond formed during the Knoevenagel condensation can result in two possible geometric isomers: (E) and (Z). The relative orientation of the substituents on the C=C double bond determines the isomer.

For this compound, the two isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority of the groups attached to the double bond carbons. The synthesis often yields predominantly one isomer, typically the more thermodynamically stable one. The (E)-isomer, where the larger groups (the 4-nitrophenyl and nitrile groups) are positioned on opposite sides of the double bond, is often the major product due to reduced steric hindrance.

Control over isomeric purity is a critical aspect of synthesis. In many Knoevenagel-type reactions, while a mixture of isomers may form initially, the reaction conditions can allow for equilibration to the more stable isomer. mtak.hu Specialized variations of the reaction, such as the Doebner-Knoevenagel condensation, are known to afford the E-isomer with high selectivity (≥95:5). organic-chemistry.org Purification of the desired isomer is typically achieved through standard techniques like recrystallization, which exploits differences in solubility and crystal lattice energy between the isomers. The existence of related compounds, such as (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal, as specific isomers in subsequent reactions underscores the feasibility of isolating a single, pure isomer of the target compound. nih.gov

Chemical Reactivity and Transformation Pathways of 3 Chloro 3 4 Nitrophenyl Prop 2 Enenitrile

Nucleophilic and Electrophilic Reaction Centers

The electronic landscape of 3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile (B1349893) is characterized by a significant polarization of electron density, giving rise to distinct nucleophilic and electrophilic sites. The potent electron-withdrawing nature of the 4-nitrophenyl and nitrile groups, coupled with the electronegativity of the chlorine atom, renders the carbon-carbon double bond highly electron-deficient.

Specifically, the carbon atom at the β-position (C3), bonded to both the chlorine and the 4-nitrophenyl group, is a primary electrophilic center. The electron-withdrawing effects of the adjacent substituents make it highly susceptible to attack by nucleophiles. The carbon atom of the nitrile group (C1) also exhibits electrophilic character. Conversely, the nitrogen atom of the nitrile group possesses a lone pair of electrons and can act as a nucleophilic center, particularly in reactions with strong electrophiles or in coordination with metal centers. The oxygen atoms of the nitro group also represent potential nucleophilic sites.

Substitution Reactions

Nucleophilic Displacement of the Chloro Group

The chlorine atom attached to the sp²-hybridized carbon of the double bond is a vinylic chloride. Generally, vinylic halides are known to be unreactive towards nucleophilic substitution reactions due to the increased bond strength of the C-Cl bond, which possesses partial double bond character arising from resonance. However, the reactivity of the vinylic chloride in this compound is significantly enhanced.

This heightened reactivity is a direct consequence of the strong electron-withdrawing capabilities of both the 4-nitrophenyl group and the nitrile group. These groups effectively stabilize the negative charge that develops in the transition state of a nucleophilic attack, thereby lowering the activation energy for the substitution reaction. Nucleophiles can attack the β-carbon, leading to the displacement of the chloride ion. The reaction mechanism can proceed through an addition-elimination pathway, where the nucleophile first adds to the double bond, forming a transient carbanionic intermediate, which then eliminates the chloride ion to yield the substituted product.

| Nucleophile | Product | Reaction Conditions |

| Amines | 3-Amino-3-(4-nitrophenyl)prop-2-enenitrile derivatives | Basic or neutral conditions |

| Alkoxides | 3-Alkoxy-3-(4-nitrophenyl)prop-2-enenitrile derivatives | Basic conditions |

| Thiolates | 3-Thio-3-(4-nitrophenyl)prop-2-enenitrile derivatives | Basic conditions |

Derivatization via Functional Group Interconversions

The nitrile functionality in this compound serves as a versatile handle for a variety of functional group interconversions. These transformations allow for the synthesis of a wide range of derivatives with modified chemical and physical properties.

One of the most common reactions of the nitrile group is its hydrolysis to a carboxylic acid or an amide. Under acidic or basic conditions, the nitrile group can be hydrolyzed to form 3-chloro-3-(4-nitrophenyl)propenoic acid or the corresponding amide. The conditions of the hydrolysis (e.g., temperature, concentration of acid or base) can be controlled to favor the formation of either the carboxylic acid or the amide.

Furthermore, the nitrile group can participate in cycloaddition reactions. For instance, in reactions with azides, it can form tetrazole derivatives. These reactions significantly expand the synthetic utility of the parent compound, providing access to a diverse library of heterocyclic structures.

Addition Reactions to the α,β-Unsaturated Nitrile Moiety

Mechanisms of Nucleophilic Addition

The electron-deficient nature of the carbon-carbon double bond in this compound makes it a prime target for nucleophilic addition reactions, particularly Michael additions. In this type of reaction, a nucleophile attacks the β-carbon of the α,β-unsaturated system.

The mechanism of nucleophilic addition involves the attack of the nucleophile on the electron-poor β-carbon, leading to the formation of a resonance-stabilized carbanion (enolate) intermediate. This intermediate is stabilized by the delocalization of the negative charge onto the adjacent nitrile group. Subsequent protonation of the carbanion at the α-carbon yields the final addition product. The presence of the chloro group at the β-position can influence the regioselectivity and stereoselectivity of the addition, and in some cases, subsequent elimination of the chloride may occur, leading to a formal substitution product as discussed earlier.

| Nucleophile | Adduct Type |

| Grignard Reagents | 1,4-addition products |

| Organocuprates | 1,4-addition products |

| Enolates | Michael adducts |

| Amines | β-amino nitriles |

Redox Chemistry

The redox chemistry of this compound is primarily centered around the nitro group, which is a readily reducible functionality. The nitro group can be selectively reduced to various other nitrogen-containing functional groups, depending on the reducing agent and the reaction conditions employed.

Common reduction products include the corresponding nitroso, hydroxylamino, and amino compounds. For instance, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) can lead to the complete reduction of the nitro group to an amino group, yielding 3-chloro-3-(4-aminophenyl)prop-2-enenitrile. Milder reducing agents, such as tin(II) chloride in acidic media, can be used to achieve partial reduction to the hydroxylamine.

The carbon-carbon double bond can also be reduced under certain hydrogenation conditions, typically requiring more forcing conditions than the reduction of the nitro group. This allows for selective transformations. The nitrile group is generally resistant to reduction under these conditions.

| Reducing Agent | Product |

| H₂, Pd/C | 3-Chloro-3-(4-aminophenyl)prop-2-enenitrile |

| SnCl₂, HCl | 3-Chloro-3-(4-hydroxylaminophenyl)prop-2-enenitrile |

| NaBH₄ | Selective reduction of the C=C double bond may occur under specific conditions |

Investigation of Oxidation Pathways

While specific studies detailing the oxidation of this compound are not extensively documented, the reactivity of its constituent functional groups allows for predicted transformation pathways. The electron-deficient carbon-carbon double bond is generally resistant to common electrophilic oxidizing agents. However, nucleophilic oxidants or oxidation under specific catalytic conditions could lead to transformations.

Potential oxidation reactions for α,β-unsaturated nitriles and esters include hydroxylation, which could be achieved using reagents like osmium tetroxide. acs.org Another possibility is epoxidation of the double bond, although the strong deactivation by the nitro and cyano groups would make this challenging compared to electron-rich alkenes. The nitro group itself is already in a high oxidation state and is generally stable to further oxidation.

Characterization of Reduction Pathways

The reduction of this compound offers multiple pathways due to the presence of three reducible functional groups: the nitro group, the carbon-carbon double bond, and the nitrile. The choice of reducing agent and reaction conditions determines the chemoselectivity of the transformation.

The nitro group is readily reduced. Catalytic hydrogenation (e.g., using Pd/C) can reduce both the nitro group to an amine and the alkene double bond simultaneously. stackexchange.com Metal-based reductions, such as with iron, tin(II) chloride, or zinc in acidic media, are well-established methods for selectively reducing aromatic nitro groups to primary amines, potentially leaving the unsaturated nitrile system intact under controlled conditions. wikipedia.orgstackexchange.com

The α,β-unsaturated system can be selectively reduced. For instance, sodium borohydride (B1222165) might reduce the double bond via conjugate addition, while leaving the nitro and nitrile groups untouched. stackexchange.com Conversely, a combination of sodium borohydride with Lewis acids can be tailored to selectively reduce the nitrile to a primary amine, although the presence of the nitro group complicates this approach. calvin.edu

The following table summarizes potential reduction outcomes based on the reagent used:

| Reagent/Condition | Primary Target Group(s) | Expected Product(s) |

| Fe, SnCl₂, or Zn in acid | Nitro group | 3-Chloro-3-(4-aminophenyl)prop-2-enenitrile wikipedia.orgstackexchange.com |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Nitro group & C=C double bond | 3-(4-Aminophenyl)propanenitrile (after potential dechlorination) stackexchange.com |

| Sodium Borohydride (NaBH₄) | C=C double bond (conjugate reduction) | 3-Chloro-3-(4-nitrophenyl)propanenitrile stackexchange.com |

| Diborane (B₂H₆) | Nitro group | 3-Chloro-3-(4-(hydroxyamino)phenyl)prop-2-enenitrile wikipedia.org |

| Lithium Aluminium Hydride (LiAlH₄) | Nitro group & Nitrile group | Complex mixture, potential for over-reduction wikipedia.org |

Cycloaddition Reactions and Heterocyclic Synthesis

The electron-deficient nature of the double bond in this compound makes it an excellent electrophile (dienophile or dipolarophile) for cycloaddition reactions, providing a powerful route to complex heterocyclic structures. mdma.ch

[3+2] Cycloaddition Processes involving the Chemical Compound

[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are a cornerstone for the synthesis of five-membered heterocycles. nih.gov The title compound is expected to react readily with various 1,3-dipoles.

With Nitrile Oxides: Reaction with in-situ generated nitrile oxides (from oxime halides) would lead to the formation of highly substituted isoxazoles or isoxazolines. The regioselectivity of the addition is governed by the electronic and steric properties of both the dipole and the dipolarophile. mdpi.combeilstein-journals.org

With Nitrones: Cycloaddition with nitrones is a classic route to isoxazolidines. The reaction involving nitroalkenes like the title compound is expected to proceed with high regioselectivity. rsc.org

With Azides: The reaction with organic azides provides a pathway to triazoles, a reaction that has become a key example of click chemistry. The cycloaddition of azides to nitroolefins is a known method for synthesizing 1,2,3-triazoles. researchgate.net

With Diazoalkanes: The reaction with diazoalkanes, such as diphenyldiazomethane, is a well-established method for synthesizing pyrazolines. mdpi.com

These reactions are valuable as they typically proceed with high selectivity and allow for the rapid construction of molecular complexity from relatively simple starting materials.

Role as a Building Block for Diverse Heterocyclic Systems

Beyond cycloadditions, this compound is a versatile building block for synthesizing a wide array of heterocyclic systems through reactions involving its multiple functional groups. Its utility stems from its role as a Michael acceptor and the presence of a good leaving group (chloride) on the double bond. rsc.org

A common strategy involves reaction with binucleophiles, where one nucleophilic center adds to the double bond (Michael addition) and the other displaces the chloride ion in a subsequent cyclization step.

| Binucleophile | Resulting Heterocycle | Reaction Description |

| Hydrazine (B178648) Derivatives (R-NHNH₂) | Pyrazoles | Initial attack by one nitrogen atom, followed by intramolecular cyclization and elimination of HCl to form the aromatic pyrazole (B372694) ring. nih.govnih.gov |

| Hydroxylamine (NH₂OH) | Isoxazoles | The nitrogen atom attacks the double bond, and the oxygen atom displaces the chloride, leading to the formation of an isoxazole (B147169) ring. nih.govresearchgate.net |

| Amidines | Pyrimidines | Reaction with amidines can lead to the formation of substituted pyrimidine (B1678525) rings. |

| Thioamides/Thiourea | Thiazoles | The sulfur atom can act as the initial nucleophile, leading to the synthesis of thiazole (B1198619) derivatives. |

Mechanistic Investigations of Key Transformations

The mechanisms of the reactions involving this compound are of significant interest and have been elucidated for analogous systems through computational and experimental studies.

The [3+2] cycloaddition reactions involving nitroalkenes are typically understood within the framework of Molecular Electron Density Theory (MEDT). rsc.org These reactions are often polar, one-step, asynchronous processes. mdpi.comrsc.org The high electrophilicity of the nitroalkene promotes a forward electron density flux from the nucleophilic 1,3-dipole. Theoretical studies, such as those using Density Functional Theory (DFT), help predict the regio- and stereoselectivity by analyzing the transition state energies of the possible reaction pathways. nih.govrsc.org For instance, the reaction between a nitrone and a chloro-nitroethylene has been shown to proceed via a one-step asynchronous mechanism, with the regioselectivity correctly predicted by analyzing the electrophilic and nucleophilic centers of the reactants. rsc.org

The synthesis of heterocycles like pyrazoles and isoxazoles from the title compound involves a nucleophilic vinylic substitution. This reaction likely proceeds via an addition-elimination mechanism, analogous to nucleophilic aromatic substitution (SNAr). libretexts.org The mechanism involves two key steps:

Addition: A nucleophile (e.g., from hydrazine) attacks the carbon atom bearing the chlorine. This attack is favored because the negative charge in the resulting intermediate is stabilized by resonance through both the cyano and the 4-nitrophenyl groups.

Elimination: The leaving group (chloride ion) is expelled, and the carbon-carbon double bond is reformed, leading to the substituted product.

This addition-elimination pathway is distinct from SN1 or SN2 mechanisms and is characteristic of substitution at sp²-hybridized carbons activated by strong electron-withdrawing groups. libretexts.orgsemanticscholar.org

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 3 4 Nitrophenyl Prop 2 Enenitrile

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic TransitionsUV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile (B1349893) would be expected to show absorption bands corresponding to π→π* transitions within the aromatic ring and the conjugated system. The presence of the nitro group and the extended conjugation would likely result in absorptions in the UV or visible region.

An article on the advanced spectroscopic and structural elucidation of this compound cannot be generated as requested. A thorough search of scientific databases and literature has revealed no specific high-resolution mass spectrometry (HRMS) or X-ray crystallography data for this particular compound.

The generation of scientifically accurate and detailed content for the specified sections and subsections, namely:

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

Intermolecular Interactions and Crystal Packing

is entirely contingent on the availability of experimental data from these analytical techniques. As no such data could be located for "this compound," it is not possible to provide the in-depth analysis and data tables required by the prompt.

While information exists for structurally similar compounds, the strict adherence to the specified subject as per the instructions precludes the use of data from related but different molecules. Therefore, without the foundational experimental results, the requested article cannot be produced.

Theoretical and Computational Chemistry Investigations of 3 Chloro 3 4 Nitrophenyl Prop 2 Enenitrile

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. DFT methods are employed to predict a wide array of molecular properties with a favorable balance between computational cost and accuracy. For molecules like 3-chloro-3-(4-nitrophenyl)prop-2-enenitrile (B1349893), DFT calculations can elucidate its geometry, reactivity, and spectroscopic characteristics.

Electronic Structure, Molecular Geometry, and Conformational Analysis

The electronic structure of this compound is characterized by the extensive conjugation between the 4-nitrophenyl ring and the prop-2-enenitrile backbone. This conjugation is influenced by the electronic effects of the chloro and nitro substituents. DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can be used to determine the optimized molecular geometry.

Molecular Geometry: The geometry of the molecule is not perfectly planar. The nitro group is typically twisted with respect to the phenyl ring to which it is attached. In a similar compound, (2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one, the dihedral angle between the 4-nitrophenyl ring and the enone moiety is small, indicating a high degree of planarity which facilitates electronic communication between the two parts of the molecule. researchgate.net For this compound, a similar planarity is expected for the core structure, although the precise bond lengths and angles will be influenced by the nitrile group.

Conformational Analysis: Conformational analysis of related compounds has been performed to identify the most stable conformers. For molecules with rotational freedom around single bonds, multiple conformers can exist. In the case of this compound, rotation around the bond connecting the phenyl ring to the prop-2-enenitrile chain is a key conformational variable. DFT calculations can map the potential energy surface to identify the global minimum energy conformer. For similar chalcone-like structures, planar or near-planar conformations are often the most stable due to the energetic benefits of extended conjugation.

Table 1: Predicted Geometrical Parameters for this compound (based on DFT calculations of similar compounds)

| Parameter | Predicted Value |

| C-Cl bond length | ~1.74 Å |

| C≡N bond length | ~1.15 Å |

| C=C bond length | ~1.35 Å |

| C-NO2 bond length | ~1.48 Å |

| Dihedral angle (phenyl-propenenitrile) | < 10° |

Reactivity Prediction: Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals provide insights into the molecule's reactivity.

HOMO-LUMO Analysis: For this compound, the HOMO is expected to be localized primarily on the 4-nitrophenyl ring and the double bond, while the LUMO is likely to be distributed over the entire conjugated system, with significant contributions from the nitro and nitrile groups. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In related chalcones, the HOMO-LUMO gap has been calculated to be around 3.65 eV, indicating a molecule that is reactive and prone to charge transfer. researchgate.net

Reactivity Descriptors: Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the reactivity of a molecule. These include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). A high electrophilicity index suggests that the molecule is a good electron acceptor, which is expected for this compound due to the presence of multiple electron-withdrawing groups.

Table 2: Predicted Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Trend |

| HOMO Energy | EHOMO | Relatively low |

| LUMO Energy | ELUMO | Very low |

| Energy Gap | ΔE = ELUMO - EHOMO | Small to moderate |

| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | Low (high electronegativity) |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | Moderate |

| Global Softness | S = 1 / (2η) | Moderate |

| Electrophilicity Index | ω = μ² / (2η) | High |

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be constructed. For this compound, potential reactions of interest include nucleophilic substitution at the chlorine-bearing carbon or addition reactions across the double bond. DFT calculations can be used to locate the transition state structures and calculate the activation energies for these processes, thereby predicting the most likely reaction pathways.

Thermodynamic and Kinetic Profiling of Transformations

Beyond just identifying reaction pathways, computational methods can provide quantitative data on the thermodynamics and kinetics of chemical transformations.

Kinetic Profiling: The activation energy, calculated from the energy difference between the reactants and the transition state, is the primary determinant of the reaction rate. A high activation energy implies a slow reaction, while a low activation energy suggests a fast reaction. By computing the activation energies for different possible reactions, the kinetic product can be predicted.

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict various types of molecular spectra. These predicted spectra can be used to aid in the interpretation of experimental data or to validate the computational model itself.

Computational Vibrational and Electronic Spectra

Vibrational Spectra: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. The vibrational frequencies and intensities are calculated, and by visualizing the normal modes of vibration, specific peaks in the experimental spectrum can be assigned to particular molecular motions. For a similar compound, (2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one, the carbonyl stretching vibration was observed at 1710 cm⁻¹ in the FT-IR spectrum. krishisanskriti.org For the target molecule, characteristic vibrational modes would include the C≡N stretch, the C-Cl stretch, the symmetric and asymmetric stretches of the NO₂ group, and various vibrations of the aromatic ring and the C=C double bond.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretch | ~2230 |

| Nitro (NO₂) | Asymmetric Stretch | ~1530 |

| Nitro (NO₂) | Symmetric Stretch | ~1350 |

| Alkene (C=C) | Stretch | ~1600 |

| C-Cl | Stretch | ~750 |

Electronic Spectra: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λmax) and their corresponding oscillator strengths can be predicted. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the extended conjugated system.

Advanced Computational Models for Complex Chemical Systems

The application of advanced computational models is crucial for predicting the behavior of complex molecules like this compound. Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are standard tools for investigating the geometric and electronic structures of organic molecules. These methods can provide valuable insights into bond lengths, bond angles, dihedral angles, and electronic properties such as HOMO-LUMO energy gaps, which are critical for assessing chemical reactivity and stability.

For a molecule with the structural features of this compound—including a nitro group, a chloro substituent, and a nitrile group attached to a prop-2-enenitrile backbone—computational studies would be expected to explore various aspects, including:

Molecular Geometry: Optimization of the ground state geometry to determine the most stable conformation.

Electronic Properties: Calculation of the molecular orbital energies, electrostatic potential, and charge distribution to predict sites of electrophilic and nucleophilic attack.

Spectroscopic Properties: Simulation of infrared (IR), Raman, and UV-Vis spectra to aid in experimental characterization.

Chemical Reactivity: Determination of global reactivity descriptors like hardness, softness, and electrophilicity index to understand its behavior in chemical reactions.

Despite the potential for such insightful analyses, a detailed search of scientific databases and scholarly articles did not yield any specific studies that have applied these advanced computational models to this compound. Consequently, there is a lack of published data, including detailed research findings and data tables, that would be necessary to construct a thorough theoretical profile of this compound. The absence of such research precludes a deeper discussion of its computational chemistry.

Further research employing these sophisticated computational techniques is warranted to elucidate the intricate electronic and structural characteristics of this compound and to unlock its potential applications in various fields of chemistry.

Research Applications and Advanced Chemical Science Potential of 3 Chloro 3 4 Nitrophenyl Prop 2 Enenitrile

Role as a Versatile Synthon in Complex Organic Synthesis

The unique arrangement of functional groups in 3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile (B1349893) makes it a highly valuable building block, or synthon, for the construction of more complex molecular architectures. Its utility stems from the electrophilic nature of the carbon-carbon double bond and the presence of a good leaving group (chloride), which facilitates a variety of chemical transformations.

Precursor for Advanced Synthetic Intermediates

The reactivity of this compound allows for its conversion into a range of advanced synthetic intermediates. The electron-withdrawing nature of the nitrile and 4-nitrophenyl groups renders the β-carbon of the alkene highly susceptible to nucleophilic attack. This reactivity is foundational to its role as a precursor. For instance, nucleophilic substitution of the chlorine atom can introduce a wide array of functional groups, leading to diverse intermediates.

| Nucleophile | Potential Intermediate |

| Amines | Enaminonitriles |

| Alcohols/Phenols | β-Alkoxy/Aryloxy-α,β-unsaturated nitriles |

| Thiols | β-Thio-α,β-unsaturated nitriles |

| Carbanions | Substituted prop-2-enenitriles |

These intermediates can be further elaborated into more complex structures. For example, the resulting enaminonitriles are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds.

Scaffold for Novel Heterocyclic Compounds

The construction of heterocyclic rings is a cornerstone of medicinal chemistry and materials science. This compound serves as an excellent scaffold for the synthesis of novel heterocyclic compounds, particularly pyrazoles and pyridines.

Pyrazoles: The reaction of this compound with hydrazine (B178648) and its derivatives is a potential route to 5-amino-3-(4-nitrophenyl)pyrazoles. This reaction would likely proceed through an initial Michael addition of the hydrazine to the electron-deficient alkene, followed by an intramolecular cyclization and elimination of hydrogen chloride. The general reaction scheme is a well-established method for pyrazole (B372694) synthesis from α,β-unsaturated compounds. beilstein-journals.orgnih.govorganic-chemistry.orgnih.govgoogle.com

Pyridines: The synthesis of highly substituted pyridines can be envisioned through the reaction of this compound with active methylene (B1212753) compounds. For instance, condensation with malononitrile (B47326) in the presence of a base could potentially lead to the formation of a 2-amino-6-chloro-4-(4-nitrophenyl)nicotinonitrile intermediate, which can be further functionalized. This approach is analogous to established methods for pyridine (B92270) synthesis.

Contributions to Materials Science Research

The electronic properties conferred by the 4-nitrophenyl group, in conjunction with the conjugated nitrile system, suggest potential applications for this compound in the field of materials science.

Exploration in Organic Electronic Materials Development

The development of novel organic materials for electronic applications is a rapidly growing field of research. Molecules containing both electron-donating and electron-withdrawing groups can exhibit interesting charge-transfer properties. While the 4-nitrophenyl group is a strong electron acceptor, the rest of the molecule can be modified to tune its electronic characteristics. By replacing the chloro group with a suitable electron-donating group, this compound can be converted into "push-pull" chromophores. rsc.orgmdpi.com These types of molecules are of interest for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optical (NLO) materials. The charge-transfer interactions in such molecules are crucial for their electronic and optical properties. doi.org

Potential Utility in Dye and Pigment Design for Structure-Color Relationships

The chromophoric nature of the 4-nitrophenyl group, coupled with the extended conjugation of the prop-2-enenitrile backbone, suggests that derivatives of this compound could function as dyes or pigments. The color of these compounds would be dependent on the intramolecular charge transfer from a donor group to the acceptor (nitrophenyl) group through the π-conjugated system. By systematically varying the substituents on the molecule, the absorption and emission properties could be finely tuned, allowing for the rational design of colorants with specific properties. For example, the synthesis of azo dyes from nitroaromatic precursors is a well-established field, suggesting that the nitro group in this compound could be reduced to an amine and then diazotized to produce a range of azo dyes.

Mechanistic Probes for Understanding Chemical Reactivity

The well-defined structure of this compound makes it a suitable model compound for studying the mechanisms of various chemical reactions. The presence of multiple reactive sites allows for the investigation of reaction kinetics, substituent effects, and reaction pathways. For instance, studying the kinetics of nucleophilic substitution at the β-carbon can provide valuable insights into the electronic effects of the 4-nitrophenyl and nitrile groups on the reactivity of the double bond. libretexts.org Furthermore, the stereochemistry of addition reactions to the double bond can be investigated to understand the factors controlling facial selectivity. Such studies contribute to a more fundamental understanding of chemical reactivity, which can be applied to the design of new synthetic methodologies and the prediction of reaction outcomes.

Case Studies in Reaction Mechanism Elucidation

Detailed case studies specifically elucidating the reaction mechanisms involving this compound are not extensively documented in publicly available scientific literature. While research exists on the synthesis and reactions of similarly structured compounds, such as chalcones and other nitrile derivatives, specific mechanistic investigations focused solely on this compound are not readily found.

The elucidation of a reaction mechanism typically involves a combination of experimental techniques and computational studies. Experimental approaches would include kinetic studies to determine reaction orders, the identification of intermediates through spectroscopic methods (e.g., NMR, IR, Mass Spectrometry), and isotopic labeling studies to trace the pathways of atoms. Computational chemistry, using methods like Density Functional Theory (DFT), would complement these experiments by modeling reaction pathways, calculating activation energies, and visualizing transition states.

For a compound like this compound, mechanistic studies could focus on several key reactive sites: the carbon-carbon double bond, the nitrile group, the chlorine atom, and the nitro-substituted aromatic ring. Potential reactions for mechanistic study would include nucleophilic substitution at the vinylic carbon bearing the chlorine atom, cycloaddition reactions across the double bond, or reactions involving the nitrile functionality. However, specific research detailing these investigations for this particular molecule is not currently available in the reviewed literature.

Investigations into Molecular Interactions

Studies on Non-Covalent Interactions and Molecular Recognition in Chemical Systems

Specific studies dedicated to the non-covalent interactions and molecular recognition capabilities of this compound are not prominently featured in the scientific literature. The analysis of non-covalent interactions is crucial for understanding the crystal packing of a molecule in the solid state and its potential to act as a building block in crystal engineering or as a guest in host-guest chemistry.

Such investigations would typically employ X-ray crystallography to determine the three-dimensional structure of the molecule in a crystal lattice. From this data, various non-covalent interactions can be identified and analyzed, including:

Hydrogen Bonds: Although a classical hydrogen bond donor is absent, weak C-H···N or C-H···O interactions might be possible.

Halogen Bonds: The chlorine atom could act as a halogen bond donor, interacting with Lewis bases.

π-π Stacking: The electron-deficient nitrophenyl ring could participate in stacking interactions with other aromatic systems.

Computational tools like Hirshfeld surface analysis are often used to visualize and quantify these intermolecular contacts. However, a comprehensive analysis of this nature specifically for this compound has not been found in the surveyed research.

The potential for molecular recognition would stem from the specific arrangement of its functional groups, which could allow for selective binding to a target molecule or receptor through a combination of the non-covalent interactions mentioned above. The nitro group, in particular, can be a strong hydrogen bond acceptor. Without dedicated studies, the molecular recognition potential of this compound remains a subject for future investigation.

Future Research Directions and Emerging Paradigms for 3 Chloro 3 4 Nitrophenyl Prop 2 Enenitrile

Novel Synthetic Methodologies and Sustainable Chemistry Approaches

One promising direction is the application of flow chemistry . Continuous flow synthesis offers several advantages over batch processes, including enhanced reaction control, improved safety, and facile scalability. rsc.orgdtu.dkacs.orgbohrium.com For the synthesis of 3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile (B1349893), a flow-based approach could enable precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purities.

Furthermore, the exploration of catalytic methods is a key area for future research. dtu.dk The development of novel catalysts, including transition metal complexes or organocatalysts, could facilitate more efficient and selective syntheses. For instance, a catalytic approach could enable the direct C-H functionalization of a suitable precursor, thereby avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps.

The principles of eco-friendly synthesis will also be paramount. This includes the use of greener solvents, such as water or bio-based solvents, and the development of solvent-free reaction conditions. The exploration of microwave-assisted and ultrasound-assisted synthesis could also offer more energy-efficient alternatives to conventional heating methods.

Table 1: Comparison of Potential Sustainable Synthetic Approaches for this compound

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability. rsc.orgdtu.dkacs.orgbohrium.com | Optimization of reactor design, residence time, and temperature profiles. |

| Catalysis | Increased efficiency, higher selectivity, reduced waste. dtu.dk | Development of novel transition metal or organocatalysts. |

| Green Solvents | Reduced environmental impact, improved safety. | Screening of water-based and bio-derived solvent systems. |

| Energy-Efficient Methods | Reduced energy consumption, faster reaction times. | Investigation of microwave and ultrasonic irradiation. |

Integration with Automated Synthesis and High-Throughput Experimentation

Advanced Characterization Techniques and In Situ Analysis

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and subsequent transformations of this compound can be achieved through the application of advanced characterization techniques and in situ analysis.

Operando spectroscopy , which involves the characterization of a reaction as it occurs, is a powerful tool for elucidating reaction pathways. rsc.org For instance, in situ Fourier-transform infrared (FT-IR) spectroscopy can be used to monitor the disappearance of starting materials and the appearance of products and intermediates in real-time. researchgate.net The characteristic stretching frequency of the nitrile group (around 2220-2240 cm⁻¹) provides a clear spectroscopic handle for monitoring its formation or consumption. spectroscopyonline.commit.edu

In situ Raman spectroscopy is another valuable technique for real-time reaction monitoring, particularly in aqueous media. oxinst.comrsc.orgacs.orgacs.org It can provide detailed information about the vibrational modes of the molecule and can be used to track changes in bonding and structure during a reaction. rsc.orgoxinst.comrsc.orgacs.org

Furthermore, advanced nuclear magnetic resonance (NMR) techniques can provide detailed structural information and can also be adapted for real-time reaction monitoring. The use of flow-NMR setups can allow for the continuous analysis of a reaction mixture as it flows from a reactor.

Computational Chemistry for De Novo Design and Predictive Modeling

Computational chemistry is poised to play a pivotal role in the future exploration of this compound and its derivatives. Density Functional Theory (DFT) calculations can be employed to predict a wide range of molecular properties, including electronic structure, vibrational frequencies, and reactivity. nih.gov These theoretical predictions can guide experimental efforts and provide a deeper understanding of the molecule's behavior.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity or physical properties of a series of related compounds based on their molecular descriptors. nih.govresearchgate.netnih.govsid.ircore.ac.uk These models can be used to prioritize the synthesis of new compounds with a higher probability of exhibiting the desired properties.

Furthermore, computational methods can be used for the de novo design of new molecules with tailored properties. For example, by understanding the structure-property relationships that govern nonlinear optical (NLO) activity, it may be possible to computationally design derivatives of this compound with enhanced NLO responses. umb.sknih.govucl.ac.ukacs.orgacs.org

Table 2: Potential Applications of Computational Chemistry in the Study of this compound

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. nih.gov | Molecular orbital energies, charge distribution, reaction pathways. |

| QSAR/QSPR | Prediction of biological activity and physical properties. nih.govresearchgate.netnih.govsid.ircore.ac.uk | Toxicity, enzyme inhibition, solubility, melting point. |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions. | Conformational analysis, solvent effects. |

| De Novo Design | Design of new molecules with targeted properties. umb.sknih.govucl.ac.ukacs.orgacs.org | Optimized structures for enhanced nonlinear optical or electronic properties. |

Cross-Disciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique electronic and structural features of this compound make it an intriguing building block for the development of novel organic materials. The presence of a strong electron-withdrawing nitro group and a π-conjugated system suggests potential applications in the field of nonlinear optics (NLO) . umb.sknih.govucl.ac.ukacs.orgacs.org Molecules with large second-order NLO responses are of interest for applications in telecommunications and optical data processing. Future research could focus on synthesizing derivatives with enhanced NLO properties and incorporating them into polymeric matrices.

The vinyl nitrile functionality of this compound also opens up the possibility of its use as a monomer in polymerization reactions . researchgate.netlu.sersc.orgresearchgate.net The resulting polymers, bearing the polar and electronically active nitrophenyl group, could exhibit interesting properties, such as high thermal stability or unique dielectric characteristics. The functionalization of conductive polymers with such nitrile-containing moieties could also be explored to tune their electronic properties. researchgate.netresearchgate.netnih.gov

The intersection of organic synthesis, materials science, and computational modeling will be crucial in unlocking the full potential of this versatile molecule. The systematic design, synthesis, and characterization of new materials derived from this compound could lead to the development of advanced materials with tailored optical and electronic properties.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Chloro-3-(4-nitrophenyl)prop-2-enenitrile with high purity?

- Synthesis typically involves halogenation and nitration steps. For example, reacting 3-(4-nitrophenyl)prop-2-enenitrile with chlorine donors under controlled conditions. Optimizing reaction temperature (e.g., 0–5°C to minimize side reactions) and using anhydrous solvents like dichloromethane can improve yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. Which spectroscopic methods are most reliable for structural confirmation?

- IR spectroscopy identifies functional groups (e.g., nitrile stretch at ~2220 cm⁻¹ and nitro group absorptions ~1520–1340 cm⁻¹). ¹H/¹³C NMR resolves aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and nitrile carbon (δ ~115 ppm). Mass spectrometry (EI-MS) confirms molecular weight (e.g., [M+H]+ at m/z 247). Cross-referencing with X-ray crystallography data (e.g., unit cell parameters) ensures structural accuracy .

Q. How can researchers troubleshoot low yields during synthesis?

- Common issues include incomplete halogenation or nitro group reduction. Use stoichiometric excess of chlorinating agents (e.g., SOCl₂) and inert atmospheres (N₂/Ar) to prevent moisture interference. Monitor reaction progress via TLC (Rf ~0.4 in 7:3 hexane:EtOAc) and characterize intermediates to identify bottlenecks .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in heterocyclic syntheses?

- The α,β-unsaturated nitrile moiety undergoes conjugate addition with nucleophiles (e.g., amines, thiols). For example, reaction with 2-aminopyridine forms imidazo[1,2-a]pyridine derivatives via cyclization. The electron-withdrawing nitro group stabilizes the transition state, accelerating Michael addition. Kinetic studies (e.g., monitoring by UV-Vis) and DFT calculations (B3LYP/6-31G*) can map reaction pathways .

Q. How do computational models predict the compound’s electronic and nonlinear optical (NLO) properties?

- DFT calculations (using Gaussian09 with CAM-B3LYP functional) analyze frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) and polarizability. The nitro group enhances intramolecular charge transfer (ICT), leading to high hyperpolarizability (β ~1.2×10⁻³⁰ esu), making it a candidate for NLO materials. Solvent effects (PCM model) and excited-state dynamics (TD-DFT) further refine predictions .

Q. What crystallographic strategies resolve ambiguities in molecular conformation?

- Single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.54178 Å) with SHELXL refines structures (R-factor <0.05). For example, monoclinic P2₁/c symmetry (a=7.18 Å, b=16.51 Å, c=12.77 Å, β=101.56°) reveals planar nitrophenyl and nitrile groups. Hydrogen bonding (C–H⋯O, d=2.8 Å) and π-π stacking (3.5 Å) stabilize the lattice. ORTEP-3 visualizes thermal ellipsoids to assess disorder .

Q. How does the compound interact in supramolecular assemblies?

- Graph set analysis (Etter’s rules) identifies hydrogen-bonding motifs. For instance, C≡N⋯H–C interactions (graph set S(6)) and nitro-O⋯H–aryl contacts form 2D networks. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., H⋯O/N ~30% of surface contacts), guiding crystal engineering for co-crystals .

Methodological Resources

- Crystallography : Use SHELXTL (Bruker AXS) for structure solution and Olex2 for visualization .

- Computational Tools : Gaussian for DFT, Multiwfn for NLO properties, and Mercury for crystal packing analysis .

- Spectral Databases : Cambridge Structural Database (CSD) for comparative crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.